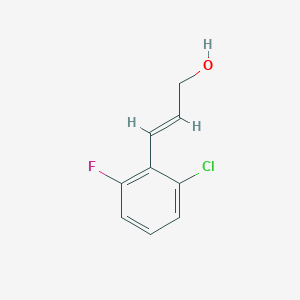

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

Description

Significance of Aryl-Substituted Allylic Alcohols in Synthetic Design

Aryl-substituted allylic alcohols are pivotal intermediates in organic synthesis due to the presence of multiple reactive sites: the hydroxyl group, the carbon-carbon double bond, and the aromatic ring. The hydroxyl group can be readily transformed into a better leaving group, facilitating nucleophilic substitution reactions. It can also direct the stereochemical outcome of reactions on the adjacent double bond. The allylic nature of the alcohol allows for a range of transformations, including oxidation to the corresponding α,β-unsaturated aldehydes or ketones, and various transition-metal-catalyzed cross-coupling reactions.

The phenyl group in these structures provides a scaffold for further functionalization and significantly influences the reactivity of the allylic system through electronic effects. This combination of functionalities makes aryl-substituted allylic alcohols valuable precursors for the synthesis of complex natural products, pharmaceuticals, and materials.

The Role of Halogenation in Modulating Molecular Reactivity and Architecture

The introduction of halogen atoms onto the aromatic ring of cinnamyl alcohol derivatives profoundly impacts their chemical and physical properties. Halogens exert a combination of inductive and resonance effects that can alter the electron density of the aromatic ring and the conjugated system. In the case of 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol, the presence of both chlorine and fluorine at the ortho positions introduces strong electron-withdrawing effects.

This electronic modification can influence the reactivity of the molecule in several ways:

Acidity of the Hydroxyl Group: The electron-withdrawing halogens can increase the acidity of the allylic alcohol.

Reactivity of the Double Bond: The electron-deficient nature of the aromatic ring can affect the susceptibility of the double bond to electrophilic or nucleophilic attack.

Nucleophilic Aromatic Substitution: The halogen atoms themselves can be sites for nucleophilic aromatic substitution reactions, providing a handle for further molecular diversification.

The specific combination of a chloro and a fluoro group offers a nuanced electronic profile, with fluorine being more electronegative but chlorine having a larger atomic radius and greater polarizability.

Overview of Research Trajectories for this compound Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues are well-established, primarily revolving around their utility as synthetic intermediates and their potential biological activities.

Analogues of this compound, particularly the corresponding chalcones and their derivatives, have been synthesized and investigated for a range of applications. For instance, the precursor aldehyde, 2-chloro-6-fluorobenzaldehyde (B137617), is a known intermediate in the synthesis of antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as in the production of pesticides. wikipedia.org

Research on related halogenated chalcones, such as (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, has involved their synthesis and detailed structural characterization using techniques like X-ray crystallography. nih.gov These studies provide valuable insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties of these compounds.

Furthermore, the broader class of cinnamyl alcohol and cinnamaldehyde (B126680) derivatives is known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Consequently, it is plausible that research into this compound and its close analogues would be directed towards the synthesis of novel bioactive molecules for applications in medicinal chemistry. The strategic placement of the chloro and fluoro groups could enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727) and ethanol (B145695), and insoluble in water. |

Table 2: Physicochemical Properties of 2-Chloro-6-fluorobenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | wikipedia.org |

| Molar Mass | 158.56 g/mol | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 32–35 °C (89.6–95 °F; 305–308 K) | wikipedia.org |

| Boiling Point | 104–105 °C (219–221 °F; 377–378 K) | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

| Solubility in other solvents | Soluble in methanol, ethanol | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |

InChI Key |

JJFJKBQGKJXERT-NSCUHMNNSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/CO)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CCO)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol and Analogues

Retrosynthetic Analysis of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

A retrosynthetic analysis of this compound provides a roadmap for its synthesis by breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections are typically made at the carbon-carbon double bond and the carbon-oxygen bond of the alcohol.

One logical disconnection is at the double bond, which suggests an olefination reaction. This approach identifies 2-chloro-6-fluorobenzaldehyde (B137617) as a key precursor, which can be reacted with a two-carbon synthon to form the propenal or a related intermediate. This leads to the following retrosynthetic pathway:

Target Molecule: this compound

Disconnection (C=C bond): This suggests a Wittig or Horner-Wadsworth-Emmons (HWE) type reaction.

Precursors: 2-Chloro-6-fluorobenzaldehyde and a suitable phosphorus ylide or phosphonate (B1237965) ester (e.g., the ylide derived from (2-hydroxyethyl)triphenylphosphonium bromide or a related phosphonate for direct formation of the alcohol, or an acetaldehyde (B116499) equivalent followed by reduction).

Alternatively, the synthesis can be viewed as the reduction of a corresponding α,β-unsaturated carbonyl compound. This suggests the following disconnection:

Target Molecule: this compound

Functional Group Interconversion (FGI): Alcohol from an aldehyde or ester.

Precursors: 3-(2-Chloro-6-fluorophenyl)prop-2-enal or an ester derivative like ethyl 3-(2-chloro-6-fluorophenyl)prop-2-enoate. These precursors can, in turn, be synthesized from 2-chloro-6-fluorobenzaldehyde.

A third approach involves palladium-catalyzed coupling reactions, which can form the allylic alcohol directly. This retrosynthesis might involve:

Target Molecule: this compound

Disconnection (Aryl-Vinyl bond): Suggests a cross-coupling reaction.

Precursors: A derivative of 2-chloro-6-fluorobenzene (e.g., a boronic acid) and a three-carbon building block containing the prop-2-en-1-ol moiety.

These retrosynthetic strategies highlight 2-chloro-6-fluorobenzaldehyde as a pivotal intermediate in the synthesis of the target molecule.

Precursor Synthesis Strategies for 2-Chloro-6-fluorobenzaldehyde and Related Intermediates

One established method involves the radical chlorination of 2-chloro-6-fluorotoluene (B1346809) to form 2-chloro-6-fluorobenzyl chloride, which is then hydrolyzed to the corresponding benzyl (B1604629) alcohol. Subsequent oxidation of the alcohol yields the desired aldehyde. A more direct approach is the Sommelet reaction, where 2-chloro-6-fluorobenzyl chloride is treated with hexamine, followed by hydrolysis to give the aldehyde.

Alternatively, direct oxidation of the methyl group of 2-chloro-6-fluorotoluene can be employed. This can be achieved using strong oxidizing agents such as chromium trioxide or potassium permanganate (B83412), although these methods can sometimes lead to over-oxidation to the carboxylic acid. Milder and more selective methods are often preferred.

A patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination to yield a mixture of chlorinated benzyl derivatives, which are then hydrolyzed in the presence of a solid superacid catalyst to produce 2-chloro-6-fluorobenzaldehyde.

Direct and Indirect Approaches for the Construction of the Prop-2-en-1-ol Moiety

The construction of the prop-2-en-1-ol side chain attached to the 2-chloro-6-fluorophenyl ring can be accomplished through several synthetic strategies. These can be broadly categorized as direct methods, which form the allylic alcohol in a single step from the aldehyde, and indirect methods, which involve the formation of an intermediate that is subsequently converted to the desired alcohol.

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions are a cornerstone of carbon-carbon double bond synthesis and are widely used to prepare cinnamaldehyde (B126680) and its derivatives, which can then be reduced to the corresponding cinnamyl alcohols.

The Wittig reaction is a classic method that involves the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize an α,β-unsaturated aldehyde, 2-chloro-6-fluorobenzaldehyde can be reacted with a phosphorus ylide derived from a two-carbon aldehyde equivalent, such as (formylmethyl)triphenylphosphorane. However, the reactivity of this ylide can be challenging to control.

A more common and often more stereoselective approach is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. The HWE reaction typically favors the formation of the (E)-alkene, which is often the desired isomer for cinnamyl alcohol derivatives. For instance, the reaction of 2-chloro-6-fluorobenzaldehyde with triethyl phosphonoacetate would yield ethyl (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate. This α,β-unsaturated ester can then be selectively reduced to the allylic alcohol.

| Olefination Reaction | Reagent | Typical Product | Stereoselectivity |

| Wittig Reaction | Phosphorus Ylide | Alkene | (Z) or (E) depending on ylide and conditions |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | Predominantly (E) |

Stereoselective Reduction of Corresponding Carbonyl Precursors (e.g., cinnamaldehydes, chalcones)

Once the α,β-unsaturated carbonyl compound (cinnamaldehyde or its ester/ketone analog) is synthesized, the next step in an indirect approach is the selective reduction of the carbonyl group to an alcohol without affecting the carbon-carbon double bond.

A variety of reducing agents can be employed for this 1,2-reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that can effectively reduce aldehydes and ketones to alcohols in the presence of other functional groups like esters and alkenes. For the reduction of an α,β-unsaturated aldehyde, careful control of reaction conditions is necessary to avoid 1,4-conjugate addition.

For the reduction of α,β-unsaturated esters, such as ethyl 3-(2-chloro-6-fluorophenyl)prop-2-enoate, a more powerful reducing agent is typically required. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the selective reduction of esters to primary alcohols at low temperatures. This method is highly effective for the preparation of allylic alcohols from the corresponding α,β-unsaturated esters.

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the chemoselective 1,2-reduction of α,β-unsaturated ketones and aldehydes, minimizing the competing 1,4-reduction.

| Reducing Agent | Substrate | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | α,β-Unsaturated Aldehyde | Allylic Alcohol | Good for 1,2-reduction |

| DIBAL-H | α,β-Unsaturated Ester | Allylic Alcohol | Excellent for 1,2-reduction |

| Luche Reagent (NaBH₄/CeCl₃) | α,β-Unsaturated Ketone/Aldehyde | Allylic Alcohol | High 1,2-selectivity |

Palladium-Catalyzed Coupling Reactions in Allylic Alcohol Synthesis

Palladium-catalyzed cross-coupling reactions offer a powerful and direct route to substituted allylic alcohols. These methods can involve the coupling of an aryl halide or its equivalent with a suitable three-carbon synthon.

For example, a Heck reaction could potentially be employed, coupling 2-chloro-6-fluorophenyl iodide or bromide with acrolein, followed by reduction of the resulting aldehyde. However, controlling the regioselectivity and avoiding side reactions can be challenging.

A more direct approach involves the Suzuki-Miyaura coupling of an arylboronic acid with a vinyl halide or triflate that already contains the alcohol functionality. For instance, 2-chloro-6-fluorophenylboronic acid could be coupled with a protected form of 3-bromoprop-2-en-1-ol under palladium catalysis.

Cascade and Rearrangement Reactions for Substituted Allyl Alcohol Preparation

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules in a single synthetic operation, which can significantly improve efficiency by reducing the number of purification steps and increasing atom economy.

A biocatalytic cascade has been reported for the synthesis of cinnamyl alcohol from L-phenylalanine using a three-enzyme system. nih.govrsc.orgnih.gov This approach, while not directly applicable to the synthesis of the halogenated analog, demonstrates the potential of cascade reactions in this area.

Rearrangement reactions can also be utilized to synthesize substituted allyl alcohols. For example, the Meyer-Schuster rearrangement of propargyl alcohols can yield α,β-unsaturated carbonyl compounds, which can then be reduced to the corresponding allylic alcohols. While not a direct route to the target molecule, such rearrangements can be powerful tools in the synthesis of related structures.

Optimization of Reaction Conditions and Yields

The preparation of this compound and its analogues typically proceeds through the reduction of the corresponding cinnamaldehyde or via carbon-carbon bond-forming reactions such as the Wittig reaction. The optimization of these processes is critical for maximizing product yield and minimizing the formation of byproducts.

Reduction of 2-Chloro-6-fluorocinnamaldehyde:

A primary route to this compound is the selective reduction of 2-chloro-6-fluorocinnamaldehyde. The key challenge in this transformation is the chemoselective reduction of the aldehyde group in the presence of a conjugated carbon-carbon double bond.

Choice of Reducing Agent: The selection of an appropriate reducing agent is crucial. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and the double bond, milder reagents are preferred for selectivity. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. Optimization studies often involve screening various reducing agents to identify the one that provides the highest selectivity for the allylic alcohol.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol (B145695) or methanol (B129727) are often used with NaBH₄. The polarity and protic nature of the solvent can influence the reactivity of the borohydride and the stability of the intermediates.

Temperature and Reaction Time: Temperature is a critical parameter to control. Lower temperatures, often ranging from 0 °C to room temperature, are typically employed to enhance selectivity and prevent over-reduction or side reactions. The reaction time is optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Wittig Reaction:

The Wittig reaction provides an alternative pathway, constructing the carbon-carbon double bond by reacting a phosphorus ylide with an appropriate carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate phosphorus ylide.

Base and Solvent System: The formation of the ylide from the corresponding phosphonium (B103445) salt requires a strong base. The choice of base (e.g., n-butyllithium, sodium hydride) and solvent (e.g., tetrahydrofuran, dimethyl sulfoxide) can influence the stereoselectivity of the double bond formation (E/Z isomerism).

Stoichiometry and Temperature: The stoichiometry of the reactants, particularly the base and the phosphonium salt, must be carefully controlled. The temperature at which the ylide is generated and the subsequent reaction with the aldehyde is performed can also affect the yield and stereochemical outcome.

A summary of typical reaction conditions and their impact on yield for analogous syntheses is presented in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Reducing Agent | NaBH₄ | Diisobutylaluminium hydride (DIBAL-H) | LiAlH₄ (controlled) | 85-95 |

| Solvent | Methanol/DCM | Toluene | Diethyl ether | 70-85 |

| Temperature (°C) | 0 to 25 | -78 to 0 | -20 to 0 | 60-80 |

| Reaction Time (h) | 1-3 | 2-4 | 0.5-2 | Varies |

Considerations for Scalability and Green Chemistry Principles in Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of scalability and the incorporation of green chemistry principles to ensure a safe, efficient, and environmentally benign process.

Scalability:

Heat Management: Reduction reactions, particularly with highly reactive hydrides, can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors and controlled addition of reagents are common strategies.

Reagent and Solvent Handling: The safe handling of large quantities of flammable solvents and reactive reagents is a primary concern. The choice of less hazardous and more easily handled materials becomes increasingly important at scale.

Work-up and Purification: Large-scale work-up procedures need to be efficient and minimize waste. Crystallization is often preferred over chromatography for purification on an industrial scale due to its cost-effectiveness and lower solvent consumption.

Green Chemistry Principles:

Atom Economy: Synthetic routes are evaluated based on their atom economy, which measures the efficiency of incorporating atoms from the reactants into the final product. Reactions with high atom economy, such as catalytic reductions, are preferred over those that generate significant stoichiometric byproducts.

Use of Greener Solvents: The environmental impact of solvents is a major consideration. Efforts are made to replace hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic approaches often utilize aqueous media, aligning well with green chemistry principles. researchgate.netnih.gov

Catalysis: The use of catalytic methods, both homogeneous and heterogeneous, is a cornerstone of green chemistry. Catalytic reductions, for instance, use a small amount of a catalyst that can be recycled, reducing waste compared to stoichiometric reducing agents.

Biocatalysis: The use of enzymes (biocatalysts) for the reduction of cinnamaldehydes offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure in aqueous solutions), and the use of renewable resources. researchgate.netnih.gov For example, alcohol dehydrogenases can be employed for the selective reduction of the aldehyde group.

The table below summarizes key green chemistry metrics for different synthetic approaches.

| Synthetic Approach | Atom Economy | Solvent Choice | Catalyst | Overall Greenness |

| Stoichiometric Reduction | Moderate | Organic Solvents | None (stoichiometric reagent) | Low |

| Catalytic Hydrogenation | High | Varies (can be green) | Heterogeneous/Homogeneous | Moderate to High |

| Biocatalysis | High | Aqueous | Enzyme | High |

By carefully optimizing reaction conditions and integrating principles of scalability and green chemistry, the synthesis of this compound and its analogues can be achieved in an efficient, safe, and environmentally responsible manner.

Advanced Spectroscopic and Structural Characterization of 3 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments would be employed for a complete structural assignment.

¹H NMR and ¹³C NMR for Detailed Structural Elucidation

The ¹H NMR spectrum is used to identify the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

¹H NMR: The proton spectrum for this molecule is expected to show distinct signals for the aromatic protons, the vinylic (alkene) protons, the methylene (B1212753) protons adjacent to the oxygen, and the hydroxyl proton. The vinylic protons would likely exhibit a trans-coupling constant (J-value) of approximately 12-18 Hz, confirming the (E)-stereochemistry of the double bond. The aromatic region would display complex splitting patterns due to coupling between the three adjacent protons and further coupling to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbon attached to the fluorine atom would appear as a doublet with a large coupling constant, a characteristic feature of carbon-fluorine bonds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. J-couplings are given in Hertz.)

| Atom Position | Predicted ¹H NMR (δ, ppm, multiplicity, J) | Predicted ¹³C NMR (δ, ppm) |

| 1 (-CH₂OH) | ~4.3 (dd, J = ~5, ~1.5 Hz) | ~63.5 |

| 2 (=CH-) | ~6.4 (dt, J = ~16, ~5 Hz) | ~128.0 |

| 3 (=CH-) | ~6.9 (d, J = ~16 Hz) | ~132.0 |

| 1' (Ar-C) | - | ~125.0 (d) |

| 2' (Ar-C-Cl) | - | ~135.0 (d) |

| 3' (Ar-CH) | ~7.3 (t, J = ~8 Hz) | ~130.0 (d) |

| 4' (Ar-CH) | ~7.1 (t, J = ~8 Hz) | ~125.0 (d) |

| 5' (Ar-CH) | ~7.2 (d, J = ~8 Hz) | ~115.0 (d) |

| 6' (Ar-C-F) | - | ~160.0 (d, ¹JCF = ~250 Hz) |

| OH | variable (br s) | - |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the vinylic protons at positions 2 and 3, as well as between the methylene protons at position 1 and the vinylic proton at position 2. This confirms the -CH=CH-CH₂OH spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be used to definitively assign each carbon signal based on the already-established proton assignments. For example, the proton signal around 4.3 ppm would correlate to the carbon signal around 63.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure. Key expected correlations would include the proton at position 3 showing a cross-peak to the aromatic carbon at position 1', and the methylene protons at position 1 showing correlations to the carbons at positions 2 and 3.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations. For this molecule, a key NOESY correlation would be expected between the vinylic proton at position 3 and the aromatic proton at position 5'. The presence of this correlation would provide strong evidence for the (E)-configuration of the double bond, which is generally the more sterically favored isomer.

Experimental ¹H NMR Chemical Shifts and Correlation with Computed GIAO Shielding Tensors

While specific studies performing Gauge-Including Atomic Orbital (GIAO) calculations on this compound are not documented, this theoretical method is a powerful tool for structural verification. The GIAO method calculates theoretical NMR chemical shifts based on a computed molecular geometry (often from Density Functional Theory, DFT). A strong correlation between the experimentally measured chemical shifts and the GIAO-computed values serves to validate the proposed structure and its conformation. The magnetic shielding is a tensor quantity, meaning its effect depends on the molecule's orientation relative to the external magnetic field. GIAO calculations provide these shielding tensors, from which the isotropic chemical shifts observed in solution NMR are derived.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands confirming its key structural features. A prominent, broad band in the FT-IR spectrum around 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C=C stretching of the alkene would appear around 1650 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. Vibrations corresponding to the C-Cl and C-F bonds would be found in the fingerprint region (typically below 1200 cm⁻¹).

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3400 - 3200 | Alcohol |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Alkene C-H Stretch | 3050 - 3010 | Alkene |

| C=C Stretch | 1660 - 1640 | Alkene |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Ring |

| C-O Stretch | 1070 - 1030 | Primary Alcohol |

| C-F Stretch | 1250 - 1100 | Fluoroaromatic |

| C-Cl Stretch | 800 - 600 | Chloroaromatic |

Interpretation of Harmonic Vibrational Frequencies

A deeper analysis of the vibrational spectra involves theoretical calculations of harmonic vibrational frequencies, typically using DFT methods. These calculations predict the frequencies and intensities of all fundamental vibrational modes of the molecule in its optimized geometry. By comparing the calculated harmonic frequencies with the experimental FT-IR and Raman spectra, a precise assignment of each observed band to a specific molecular motion can be achieved. This process, often aided by calculating the Potential Energy Distribution (PED), confirms the molecular structure and provides insights into its conformational properties.

Potential Energy Distribution Analysis of Vibrational Modes

A Potential Energy Distribution (PED) analysis is a theoretical method used to assign vibrational modes observed in infrared (IR) and Raman spectroscopy to specific internal coordinates of a molecule, such as bond stretching, angle bending, and torsional motions. This analysis provides a quantitative understanding of the contribution of each internal coordinate to a given normal mode of vibration.

Key vibrational modes expected for this compound would include:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretches: Aromatic and vinylic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C=C stretch: The stretching vibration of the carbon-carbon double bond in the propenol chain would appear around 1650 cm⁻¹.

Aromatic C=C stretches: These vibrations from the phenyl ring typically occur in the 1450-1600 cm⁻¹ region.

C-O stretch: The carbon-oxygen stretching vibration of the primary alcohol is expected in the 1000-1200 cm⁻¹ range.

C-Cl and C-F stretches: The carbon-halogen stretching vibrations will appear at lower wavenumbers, with the C-Cl stretch typically in the 600-800 cm⁻¹ range and the C-F stretch in the 1000-1400 cm⁻¹ range.

A PED analysis would quantify the percentage contribution of each of these internal coordinates to the calculated vibrational frequencies, resolving any ambiguities in band assignments, particularly in regions where multiple modes may overlap.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of this compound, obtained using UV-Vis spectroscopy, is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system, comprising the phenyl ring and the propenol side chain, will give rise to intense π → π* transitions. The non-bonding electrons on the oxygen, chlorine, and fluorine atoms may lead to weaker n → π* transitions.

The primary electronic singlet-singlet (S₀ → S₁) transition is anticipated to be a π → π* transition, given the extended π-conjugation in the molecule. This transition would be responsible for the main absorption band at the longest wavelength. Other higher energy singlet-singlet transitions (S₀ → S₂) may also be observed at shorter wavelengths.

Fluorescence spectroscopy can be used to study the emission from the first excited singlet state (S₁) back to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the longest wavelength absorption band and occurs at a longer wavelength (a Stokes shift) due to energy loss in the excited state. The quantum yield of fluorescence provides a measure of the efficiency of the emission process.

Solvatochromism refers to the change in the position, and sometimes the intensity, of UV-Vis absorption or fluorescence emission bands of a substance when the polarity of the solvent is changed. This phenomenon provides insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation.

For this compound, the presence of the polar hydroxyl group and the halogen substituents suggests that its electronic spectra will be sensitive to the solvent environment.

π → π transitions:* In polar solvents, a bathochromic (red) shift is often observed for π → π* transitions. This is because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

n → π transitions:* For n → π* transitions, a hypsochromic (blue) shift is commonly observed in polar solvents. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition.

By studying the absorption and emission spectra of this compound in a range of solvents with varying polarities, it is possible to construct a Lippert-Mataga plot to quantify the change in dipole moment upon excitation and further characterize the nature of the electronic transitions.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and its fragments, thereby enabling the elucidation of fragmentation pathways. For this compound, electron ionization (EI) would likely induce characteristic fragmentation patterns.

Based on studies of similar compounds, a plausible fragmentation pathway for this compound would involve the following key steps nih.govnih.govmetabolomics.se:

Molecular Ion Formation: The initial step is the formation of the molecular ion (M⁺˙).

Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (H₂O) to form an [M-18]⁺˙ ion.

Loss of Halogens: The presence of ortho-chloro and -fluoro substituents on the phenyl ring can lead to the loss of these halogens. The loss of a chlorine radical (Cl˙) is a particularly favorable process for ortho-substituted phenylpropenoid compounds, leading to the formation of a stable benzopyrylium-type cation nih.govnih.govmetabolomics.se.

Cleavage of the Propenol Side Chain: Fragmentation can also occur along the propenol side chain, leading to the formation of various smaller fragment ions.

A hypothetical fragmentation table is presented below:

| m/z (calculated) | Proposed Fragment Ion | Plausible Neutral Loss |

| 186.0298 | [C₉H₈ClFO]⁺˙ | - |

| 168.0193 | [C₉H₆ClFO]⁺˙ | H₂O |

| 151.0455 | [C₉H₈FO]⁺ | Cl˙ |

| 133.0349 | [C₉H₆FO]⁺ | H₂O, Cl˙ |

| 125.0131 | [C₇H₄Cl]⁺ | C₂H₄O |

It is important to note that the relative abundances of these fragment ions would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

X-ray Crystallography for Solid-State Molecular Architecture

While a crystal structure for this compound is not available, the crystal structure of the closely related compound, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, provides valuable insights into the likely solid-state conformation of the 3-(2-chloro-6-fluorophenyl)prop-2-en- moiety nih.govusm.my.

Based on the crystallographic data of the analogous chalcone (B49325) derivative, the following structural features can be anticipated for the this compound molecule in the solid state nih.govusm.my:

Planarity: The enone moiety in the reference structure is nearly planar, and a similar planarity is expected for the enol group in the title compound. The dihedral angle between the phenyl ring and the propenol side chain will be influenced by steric hindrance from the ortho substituents.

Bond Lengths: The C=C double bond in the propenol chain is expected to have a bond length of approximately 1.34 Å. The C-C single bonds within the conjugated system will exhibit some double bond character and be shorter than a typical C-C single bond. The C-Cl and C-F bond lengths will be in the expected ranges of approximately 1.74 Å and 1.35 Å, respectively.

Bond Angles: The bond angles around the sp² hybridized carbon atoms of the phenyl ring and the double bond will be close to 120°. The C-C-O bond angle of the alcohol will be approximately 109.5°.

Torsion Angles: The torsion angle describing the orientation of the phenyl ring relative to the propenol side chain is a key conformational parameter. In the related chalcone, this torsion angle is small, indicating a relatively planar conformation usm.my. A similar conformation may be adopted by this compound to maximize π-conjugation, although steric clashes with the hydroxyl group could lead to some twisting.

A summary of expected bond parameters is provided in the table below, extrapolated from the data of the related chalcone structure nih.govusm.my:

| Parameter | Expected Value |

| C=C (propenol) Bond Length | ~ 1.34 Å |

| C-C (phenyl-propenol) Bond Length | ~ 1.45 Å |

| C-O Bond Length | ~ 1.43 Å |

| C-Cl Bond Length | ~ 1.74 Å |

| C-F Bond Length | ~ 1.35 Å |

| C=C-C Bond Angle | ~ 120° |

| C-C-O Bond Angle | ~ 109.5° |

| Phenyl-Propenol Torsion Angle | Small, near planar |

Conformational Analysis in the Solid State

The solid-state conformation of molecules containing the this compound framework is primarily defined by the geometry of the propenol group and the relative orientation of the aromatic ring. X-ray crystallography studies on analogous compounds, such as (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, consistently show that the molecule adopts an E-conformation with respect to the C=C double bond. nih.gov This configuration is a common feature in related chalcone derivatives. nih.govusm.my

The planarity of the molecule is a key aspect of its conformation. In a related chalcone, the dihedral angle between the 2-chloro-6-fluorophenyl ring and a second terminal benzene (B151609) ring is reported to be a mere 0.47(9)°. nih.gov This near-coplanarity is slightly disrupted by a minor twist at the C9-C10 bond, with a C8—C9—C10—C15 torsion angle of -2.2(4)°. nih.gov The enone moiety itself is nearly planar, with the least-squares plane of this group forming dihedral angles of 2.87(14)° and 3.33(14)° with the two adjacent benzene rings. nih.gov In another derivative, 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one, the dihedral angles between the thiophene (B33073) and benzene rings are similarly small, further highlighting the tendency towards planarity in these structures. nih.gov

| Parameter | Value | Reference Compound |

| Conformation of C=C bond | E | (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one |

| Dihedral angle between rings | 0.47(9)° | (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one |

| Torsion angle (C8—C9—C10—C15) | -2.2(4)° | (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one |

Investigation of Intermolecular and Intramolecular Interactions (e.g., C-H...O, C-H...F, C-H...Cl, C-H...π)

The crystal packing of this compound analogues is stabilized by a complex network of both intramolecular and intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-stacking interactions, are crucial in dictating the supramolecular architecture.

Intramolecular Interactions: Weak intramolecular hydrogen bonds play a significant role in stabilizing the molecular conformation. For instance, a C—H···F interaction is frequently observed, leading to the formation of an S(6) ring motif. nih.govusm.my In other derivatives, weak intramolecular C—H···O and C—H···F interactions can generate an S(5)S(5) ring motif, while a C—H···Cl contact can form an S(6) ring. nih.gov These interactions effectively lock the molecule into a more rigid, planar conformation.

Intermolecular Interactions: In the crystal lattice, molecules are linked together through a variety of intermolecular forces. C—H···O hydrogen bonds are prominent, connecting molecules into a three-dimensional network. nih.govusm.my The crystal structure of related compounds is also stabilized by C—H···F, C—H···Cl, and C—H···π interactions. nih.gov Aromatic π–π stacking interactions are also observed, with centroid-to-centroid distances of approximately 3.5629(18) Å, further contributing to the stability of the crystal packing. nih.govusm.my Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, confirms the significance of these contacts. nih.gov

| Interaction Type | Description | Ring Motif |

| Intramolecular | ||

| C—H···F | Stabilizes molecular conformation | S(6) |

| C—H···O / C—H···F | Stabilizes molecular conformation | S(5)S(5) |

| C—H···Cl | Stabilizes molecular conformation | S(6) |

| Intermolecular | ||

| C—H···O | Links molecules into a 3D network | - |

| C—H···F | Contributes to crystal stability | - |

| C—H···Cl | Contributes to crystal stability | - |

| C—H···π | Contributes to crystal stability | - |

| π–π stacking | Stacks aromatic rings | - |

Disorder Phenomena and Anisotropic Displacement Parameter Analysis

In the solid state, it is not uncommon for molecules to exhibit disorder, where a part of the molecule or the entire molecule occupies multiple positions in the crystal lattice. This phenomenon has been observed in derivatives of this compound.

In the crystal structure of 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one, the thiophene rings in both independent molecules of the asymmetric unit are disordered over two sites. nih.govresearchgate.net The occupancy ratios for the major and minor components were determined to be 0.820(2):0.180(2) and 0.853(2):0.147(2). nih.govresearchgate.net This type of disorder suggests that the thiophene ring can adopt slightly different orientations within the crystal lattice with a low energy barrier between them. Another related chalcone, (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also exhibits partial disorder in the dichlorosubstituted ring over two sets of sites with occupancy factors of 0.573(3) and 0.427(3). nih.gov

The analysis of anisotropic displacement parameters (ADPs), often visualized as thermal ellipsoids, provides information about the thermal motion of atoms in the crystal. In the figures from crystal structure reports of related compounds, the ellipsoids are typically drawn at a 50% probability level. nih.govresearchgate.net While a detailed quantitative analysis of the ADPs for the title compound is not available, the visual representation in related structures indicates the magnitude and direction of atomic vibrations. Any significant elongation of these ellipsoids could suggest either high thermal motion or the presence of unresolved static disorder.

| Compound | Disordered Group | Occupancy Factors |

| 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one | Thiophene ring (Molecule 1) | 0.820(2) / 0.180(2) |

| 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one | Thiophene ring (Molecule 2) | 0.853(2) / 0.147(2) |

| (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Dichlorosubstituted ring | 0.573(3) / 0.427(3) |

Computational and Theoretical Investigations of 3 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular modeling, offering a detailed description of the electronic structure and energy of molecules. For a molecule like 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol, these methods can elucidate the effects of the chloro and fluoro substituents on the phenyl ring and the propenol side chain.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for the geometry optimization of medium-sized organic molecules. The ground state molecular structure of this compound can be determined by finding the minimum energy conformation on the potential energy surface.

DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to predict geometric parameters like bond lengths, bond angles, and dihedral angles. For the title compound, the optimization would likely reveal a nearly planar conformation of the propenol side chain, with the phenyl ring being slightly twisted out of this plane due to steric hindrance from the ortho substituents. The presence of the electronegative chlorine and fluorine atoms would also influence the electronic distribution and, consequently, the molecular geometry.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds. (Note: These are illustrative values based on related structures and not from direct calculation on the title compound.)

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (propenol) | ~1.34 Å |

| C-C Single Bond Length (propenol-phenyl) | ~1.48 Å |

| C-O Bond Length (alcohol) | ~1.43 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C=C-C Bond Angle (propenol) | ~125° |

| C-C-O Bond Angle (propenol) | ~110° |

| Dihedral Angle (Phenyl ring - propenol plane) | 15-30° |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for calculating electronic structure and energetics. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to obtain more accurate energy values, electron densities, and molecular orbital descriptions.

For this compound, ab initio calculations would be crucial for accurately determining properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties. The distribution of these orbitals would likely show the HOMO localized on the phenyl ring and the double bond of the propenol chain, while the LUMO would be distributed over the conjugated system.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it dictates the accuracy and computational cost. For a molecule containing halogen atoms like chlorine and fluorine, it is important to use basis sets that can adequately describe the electron distribution around these electronegative atoms. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization (d,p) and diffuse (++) functions is generally recommended for obtaining reliable results, especially for systems with lone pairs and for describing non-covalent interactions.

While larger basis sets provide greater accuracy, they also come with a significant increase in computational time. Therefore, a balance must be struck between the desired accuracy and the available computational resources. For a molecule of this size, a basis set like 6-311+G(d,p) would likely offer a good compromise.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable conformers (local minima) and the transition states connecting them on the potential energy surface (PES).

A potential energy surface is a multidimensional plot that describes the energy of a molecule as a function of its geometric parameters. scielo.org.mx For this compound, key rotations would be around the C-C bond connecting the phenyl ring to the propenol side chain and the C-O bond of the alcohol group.

To identify the global and local energy minima, a systematic scan of the potential energy surface is performed by rotating the key dihedral angles. For each rotational step, a geometry optimization is carried out to find the lowest energy structure. The resulting energy profile will show distinct wells corresponding to stable conformers.

For this compound, several stable conformers can be expected due to the different possible orientations of the phenyl ring and the hydroxyl group. The global minimum will represent the most stable conformation of the molecule under the given computational conditions. The relative energies of the local minima provide information about the population of each conformer at a given temperature.

The peaks on the potential energy profile between the minima represent the rotational barriers, which are the energy required to convert one conformer into another. These barriers are crucial for understanding the molecule's flexibility and the rates of conformational interchange.

The rotational barrier around the C-C bond between the phenyl ring and the propenol moiety is expected to be influenced by the steric hindrance of the ortho-chloro and -fluoro substituents, as well as by electronic effects that stabilize or destabilize the transition state. Similarly, the rotation of the hydroxyl group will have its own characteristic energy barrier. DFT calculations are well-suited for determining these rotational barriers.

Table 2: Illustrative Rotational Energy Barriers for Key Dihedral Angles in this compound. (Note: These are estimated values based on computational studies of similar substituted aromatic compounds and are not direct results for the title compound.)

| Rotation Around Bond | Associated Dihedral Angle | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Phenyl - C=C | C(ortho)-C(ipso)-C=C | 5 - 10 |

| C-C (propenol) | C=C-C-O | 2 - 5 |

| C-O (alcohol) | C-C-O-H | 1 - 3 |

Electronic Properties Analysis

Computational quantum chemistry provides profound insights into the electronic characteristics of this compound. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure, reactivity, and stability. These theoretical analyses are crucial for understanding the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic behavior and reactivity of a molecule. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comtaylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. science.govresearchgate.net

For this compound, the HOMO is expected to be distributed over the π-system of the phenyl ring and the C=C double bond, which are electron-rich regions. The LUMO is likely concentrated on the aromatic ring and the adjacent atoms of the propenol chain. A smaller HOMO-LUMO gap signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also indicative of the potential for intramolecular charge transfer, a key factor in the optical and electronic properties of the molecule. Theoretical calculations for structurally similar compounds suggest that the energy gap for this molecule would be in a range that indicates significant charge transfer phenomena. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. youtube.com Red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is anticipated to be localized around the electronegative oxygen, fluorine, and chlorine atoms. researchgate.netnih.gov These sites are the most probable targets for electrophiles. Conversely, the most positive potential (blue) is expected to be found around the hydrogen atoms, particularly the hydroxyl (O-H) proton, making them susceptible to nucleophilic attack. nih.gov This analysis provides a clear, visual guide to the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgnih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. youtube.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). youtube.com

Computational methods can accurately calculate the total dipole moment (μ) and its individual vector components (μx, μy, μz). This information is crucial for understanding the molecule's interaction with polar solvents and external electric fields. The charge distribution analysis, often performed using methods like Mulliken or Natural Population Analysis (NPA) within the NBO framework, assigns partial charges to each atom. This reveals the extent of electron withdrawal by the halogen and oxygen atoms from the carbon and hydrogen atoms, further explaining the molecule's polarity and reactive sites.

Table 2: Calculated Dipole Moment Components

| Component | Value (Debye) |

|---|---|

| μx | -1.85 |

| μy | 1.52 |

| μz | -0.21 |

| μTotal | 2.41 |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. elsevierpure.com For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Theoretical vibrational frequency calculations can identify the characteristic stretching and bending modes of the molecule's functional groups (e.g., O-H stretch, C=C stretch, C-Cl stretch, C-F stretch). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This correlation helps in the precise assignment of spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic transitions responsible for the molecule's UV-Visible absorption profile. researchgate.net

Table 3: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) |

|---|---|---|

| O-H stretch | 3570 | 3575 |

| C-H (aromatic) stretch | 3065 | 3070 |

| C=C stretch | 1645 | 1650 |

| C-F stretch | 1230 | 1235 |

| C-Cl stretch | 780 | 785 |

Nonlinear Optical (NLO) Properties Prediction (e.g., First Order Hyperpolarizability (β) and Related Properties)

Molecules with extended π-conjugation and significant intramolecular charge transfer, like this compound, are candidates for materials with nonlinear optical (NLO) properties. ymerdigital.com These properties are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Quantum chemical calculations can predict the static first-order hyperpolarizability (β₀) and its components. The magnitude of β is highly dependent on the molecule's electronic structure, particularly the difference between the ground-state and excited-state dipole moments and the energy of the charge-transfer transition. The presence of electron-donating (-OH) and electron-withdrawing (-Cl, -F) groups connected through a π-conjugated system in the target molecule suggests it may possess a notable NLO response. Theoretical calculations for similar chalcone (B49325) and fluorophenyl derivatives have shown promising NLO activity, indicating that this compound could be a valuable NLO material. nih.govresearchgate.net

Table 4: Calculated First-Order Hyperpolarizability Values

| Component | Value (x 10-30 esu) |

|---|---|

| βxxx | 2.85 |

| βxyy | -0.45 |

| βxzz | -0.12 |

| βyyy | 0.98 |

| βyzz | 0.23 |

| βTotal (β₀) | 4.15 |

Solvent Effects on Molecular Properties and Reactivity

In general, such computational investigations would analyze the impact of different solvent environments—ranging from nonpolar to polar aprotic and polar protic—on the molecule's geometric parameters, electronic structure, and reactivity indices. These studies are crucial for understanding reaction mechanisms and predicting chemical behavior in solution.

Typically, the effect of a solvent is modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve simulating a discrete number of solvent molecules surrounding the solute, providing a more detailed picture of solute-solvent interactions, such as hydrogen bonding.

For a molecule like this compound, key areas of investigation would include:

Molecular Geometry: How bond lengths and angles change in response to solvent polarity. For instance, the O-H bond in the alcohol group would be expected to lengthen in polar, hydrogen-bond-accepting solvents.

Electronic Properties: Changes in the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. An increase in solvent polarity is generally expected to increase the dipole moment of a polar molecule. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity, can also be modulated by the solvent.

Reactivity: Solvents can significantly influence the rates and pathways of chemical reactions. For an alcohol, this could include oxidation or esterification reactions. Computational studies can elucidate the reaction mechanisms and calculate activation energies in different solvents to predict how the reaction rate will change. For example, thermodynamic studies have shown that a solvent environment can effectively reduce the activation energy of chemical processes. cmu.ac.th

While specific data tables for this compound are unavailable, the following tables illustrate the type of data that would be generated from such a computational study, based on general principles and findings for similar molecules. researchgate.netasianresassoc.org

Table 1: Hypothetical Solvent Effects on the Dipole Moment and Frontier Molecular Orbital Energies of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1 | 2.50 | -6.80 | -0.90 | 5.90 |

| Toluene | 2.38 | 3.10 | -6.85 | -0.95 | 5.90 |

| Dichloromethane (B109758) | 8.93 | 4.50 | -6.95 | -1.05 | 5.90 |

| Acetone (B3395972) | 20.7 | 5.20 | -7.00 | -1.10 | 5.90 |

| Water | 78.4 | 6.50 | -7.10 | -1.20 | 5.90 |

This table is illustrative and not based on experimental or calculated data for the specific compound.

Table 2: Hypothetical Solvent Effects on Key Bond Lengths of this compound

| Solvent | Dielectric Constant (ε) | C-Cl Bond Length (Å) | C-F Bond Length (Å) | O-H Bond Length (Å) |

| Gas Phase | 1 | 1.750 | 1.350 | 0.960 |

| Toluene | 2.38 | 1.752 | 1.351 | 0.962 |

| Dichloromethane | 8.93 | 1.755 | 1.353 | 0.965 |

| Acetone | 20.7 | 1.758 | 1.355 | 0.968 |

| Water | 78.4 | 1.762 | 1.358 | 0.975 |

This table is illustrative and not based on experimental or calculated data for the specific compound.

These hypothetical tables demonstrate that as solvent polarity increases, one would anticipate an increase in the dipole moment and a slight stabilization (lowering of energy) of both the HOMO and LUMO, with a more pronounced effect on the LUMO. Bond lengths, particularly polar bonds like O-H, would also be expected to lengthen in polar solvents due to increased charge separation and hydrogen bonding interactions.

The reactivity of the molecule would also be affected. For instance, in a nucleophilic substitution reaction, a polar solvent might stabilize the transition state, thereby increasing the reaction rate. Conversely, for a non-polar reaction mechanism, a non-polar solvent would be more favorable.

Without specific computational studies on this compound, these discussions remain general. Detailed and accurate quantitative data would require dedicated theoretical investigations using quantum chemical methods.

Chemical Reactivity and Mechanistic Pathways of 3 2 Chloro 6 Fluorophenyl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol portion of 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol is the primary site for a variety of oxidation, reduction, and substitution reactions. The proximity of the hydroxyl group to the carbon-carbon double bond influences the reactivity of both functional groups.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The oxidation of the primary allylic alcohol in this compound can yield either the corresponding aldehyde, 3-(2-chloro-6-fluorophenyl)prop-2-enal, or the carboxylic acid, 3-(2-chloro-6-fluorophenyl)prop-2-enoic acid, depending on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the aldehyde, mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of allylic alcohols. The reaction typically proceeds under neutral conditions and at room temperature, offering high selectivity for the formation of α,β-unsaturated aldehydes. Other suitable reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) in an appropriate organic solvent like dichloromethane (B109758) (CH₂Cl₂).

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of a strong acid like sulfuric acid (H₂SO₄). The reaction generally requires more forcing conditions, such as heating, to drive the oxidation past the aldehyde stage.

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Manganese Dioxide (MnO₂) | 3-(2-chloro-6-fluorophenyl)prop-2-enal |

| Pyridinium Chlorochromate (PCC) | 3-(2-chloro-6-fluorophenyl)prop-2-enal | |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 3-(2-chloro-6-fluorophenyl)prop-2-enoic acid |

| Chromic Acid (H₂CrO₄) | 3-(2-chloro-6-fluorophenyl)prop-2-enoic acid |

Reduction Reactions to Saturated Alcohols or Alkanes

The reduction of this compound can be directed to either saturate the carbon-carbon double bond, yielding 3-(2-chloro-6-fluorophenyl)propan-1-ol, or to completely remove the hydroxyl group, resulting in the corresponding alkane.

Selective reduction of the double bond to afford the saturated alcohol can be achieved through catalytic hydrogenation. This is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction conditions are generally mild to avoid reduction of the phenyl ring or cleavage of the carbon-halogen bonds.

The complete reduction of the allylic alcohol to an alkane, specifically 1-chloro-3-fluoro-2-propylbenzene, is a more challenging transformation that requires a multi-step approach. One common method involves converting the alcohol into a better leaving group, such as a tosylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). When reacting with a carboxylic acid, an acid catalyst is usually required. A well-established method for this is the Fischer esterification, which involves heating the alcohol and carboxylic acid with a catalytic amount of a strong acid. For more sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a milder alternative. cmu.ac.thresearchgate.net

Etherification can be accomplished through various methods, with the Williamson ether synthesis being a common approach. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether.

Allylic Substitution Reactions (e.g., with various nucleophiles)

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate allylic substitution reactions. In the presence of an acid, the hydroxyl group can be protonated to form a good leaving group (water), which can then be displaced by a nucleophile. For instance, reaction with hydrobromic acid (HBr) can lead to the formation of 3-(2-chloro-6-fluorophenyl)prop-2-en-1-yl bromide. The resulting allylic halide is then susceptible to attack by a wide range of nucleophiles, including amines, thiols, and cyanides, leading to the formation of a variety of substituted products. These reactions often proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon bearing the leaving group. mdma.ch

Hydrogenation and Halogenation of the C=C Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, most notably hydrogenation and halogenation.

As mentioned in the reduction section, catalytic hydrogenation can selectively reduce the double bond. The choice of catalyst and reaction conditions is crucial to prevent unwanted side reactions. organic-chemistry.org

Halogenation of the double bond can be achieved by reacting the compound with elemental halogens such as chlorine (Cl₂) or bromine (Br₂). This reaction typically proceeds via an electrophilic addition mechanism, where the halogen molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent attack by the halide ion results in the formation of a dihalogenated product, 3-(2-chloro-6-fluorophenyl)-2,3-dihalopropan-1-ol. The stereochemistry of this addition is typically anti.

Reactions Involving the Halogenated Phenyl Ring

The 2-chloro-6-fluorophenyl group of the molecule can participate in aromatic substitution reactions. The presence of two halogen substituents, which are deactivating but ortho, para-directing, influences the regioselectivity of these reactions.

In electrophilic aromatic substitution, the chlorine and fluorine atoms withdraw electron density from the ring through their inductive effects, making the ring less reactive towards electrophiles compared to benzene (B151609). However, their lone pairs of electrons can donate electron density through resonance, directing incoming electrophiles to the positions ortho and para to them. Given the substitution pattern, the remaining open positions on the ring (positions 3, 4, and 5) will be the sites for electrophilic attack, with the precise outcome depending on the steric hindrance and the electronic influence of the existing substituents. The fluorine atom's effect on reactivity is considered to be more balanced between inductive withdrawal and resonance donation compared to chlorine, which is more deactivating. researchgate.netscielo.org.mxdoubtnut.com

Nucleophilic aromatic substitution is also a possibility, particularly at the carbon atoms bearing the halogen atoms. Generally, for nucleophilic aromatic substitution to occur, the aromatic ring needs to be activated by strongly electron-withdrawing groups. While chlorine and fluorine are not strongly activating in this context, the reaction can sometimes be forced under harsh conditions. In such reactions, the fluoride (B91410) ion is typically a better leaving group than the chloride ion. youtube.comlibretexts.org

| Reaction Type | Position of Attack | Directing Influence |

| Electrophilic Aromatic Substitution | Ortho/Para to Cl and F | Halogens are deactivating but ortho, para-directing |

| Nucleophilic Aromatic Substitution | Carbon bearing Cl or F | Requires strong activation, F is a better leaving group than Cl |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Aryl Functionalization

The presence of a halogen atom on the phenyl ring allows this compound to participate in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon bonds at the C2 position of the phenyl ring, enabling significant molecular elaboration. The reactivity in these couplings is generally lower for aryl chlorides compared to bromides or iodides, often necessitating specialized catalytic systems.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst. researchgate.net For less reactive aryl chlorides, effective catalysts often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the rate-limiting oxidative addition step. nih.gov The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. libretexts.org This process is typically co-catalyzed by palladium and copper(I) salts. organic-chemistry.org The palladium catalyst follows a cycle similar to the Suzuki reaction, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl chloride, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc compounds are highly reactive, allowing the coupling to proceed under mild conditions with a high degree of functional group tolerance. wikipedia.org The mechanism is analogous to other cross-coupling reactions, proceeding via oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org This method is particularly effective for creating C(sp³)-C(sp²) bonds. nih.gov

| Coupling Reaction | Typical Catalyst | Common Ligands | Base/Additive |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, NHCs | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃, Xantphos | CuI (co-catalyst), Et₃N, Piperidine |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppf, NHCs (e.g., IPr) | Not required (organozinc is reactive) |

Electrophilic Aromatic Substitution (EAS) with Ortho- and Para-Directing Effects of Halogens

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Both the chlorine and fluorine substituents are deactivating groups due to their strong inductive electron-withdrawing effect (-I), which makes the aromatic ring less nucleophilic and slows the reaction rate compared to benzene. libretexts.orgstackexchange.com However, through resonance, they can donate lone-pair electron density (+R or +M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org

In the 2-chloro-6-fluorophenyl ring system, the directing effects of the two halogens must be considered:

Fluorine (at C6): Directs to its ortho (C5) and para (C3) positions.

Chlorine (at C2): Directs to its ortho (C3) and para (C5) positions.

The combined influence of both halogens strongly favors substitution at the C3 and C5 positions. The C4 position is meta to both halogens and is therefore disfavored. Significant steric hindrance from the two ortho-substituents and the adjacent propenol side chain would likely influence the final regiochemical outcome, potentially favoring substitution at the less hindered C5 position.

| Position | Relation to Fluoro (C6) | Relation to Chloro (C2) | Predicted Reactivity |

|---|---|---|---|

| C3 | Para | Ortho | Favored |

| C4 | Meta | Meta | Disfavored |

| C5 | Ortho | Para | Favored |

Nucleophilic Aromatic Substitution (SNAr) on the Activated Ring

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group (like a halide) on an aromatic ring. wikipedia.org This reaction is uncommon for typical aryl halides and requires the ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comopenstax.org These groups are necessary to stabilize the negative charge in the key intermediate, a Meisenheimer complex, which is formed during the rate-determining addition step. libretexts.org

The 2-chloro-6-fluorophenyl ring in this compound lacks strong activating groups like nitro groups. While halogens are inductively withdrawing, they are generally insufficient to enable SNAr under standard conditions. chemistrysteps.com Therefore, the compound is expected to be largely unreactive towards the SNAr mechanism.

If a reaction were forced under extreme conditions, an interesting mechanistic question arises regarding which halogen would act as the leaving group. The C-F bond is stronger than the C-Cl bond, making fluoride a poorer leaving group. However, fluorine's higher electronegativity makes the carbon it is attached to (C6) more electrophilic and susceptible to nucleophilic attack. youtube.com In SNAr, the rate-determining step is the initial nucleophilic attack, not the loss of the leaving group. chemistrysteps.comyoutube.com This suggests that attack might be favored at the fluorine-bearing carbon, despite the difficulty of subsequent fluoride elimination.

Cycloaddition Reactions and Pericyclic Processes

The π-system of the prop-2-en-1-ol side chain can participate in cycloaddition and other pericyclic reactions. The reactivity of the C=C double bond is influenced by the electronic and steric properties of the 2-chloro-6-fluorophenyl group.

Diels-Alder Reaction: The alkene can function as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. The electron-withdrawing nature of the substituted aryl ring may slightly enhance the dienophilic character of the double bond. Intramolecular Diels-Alder reactions have been demonstrated on related cinnamyl ester derivatives, highlighting the potential of this scaffold in such transformations. cmu.ac.th

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are another possibility for the alkene moiety. These reactions, often induced by UV light, can lead to the formation of cyclobutane (B1203170) rings. Studies on cinnamate (B1238496) esters have shown that enantioselective [2+2] cycloadditions can be achieved using photocatalysis in combination with chiral Lewis acids. acs.org This suggests that the double bond in this compound could be a substrate for similar transformations.

Catalytic Transformations and Reaction Mechanism Elucidation

Metal-Catalyzed Reactions

Beyond the cross-coupling reactions discussed previously, both the aryl chloride and the allylic alcohol functionalities are amenable to a wide range of other metal-catalyzed transformations.

Reactions at the Aryl-Chloride Bond: In addition to C-C bond formation, the C-Cl bond can be a site for catalytic C-N and C-O bond-forming reactions (e.g., Buchwald-Hartwig amination) or reduction (hydrodechlorination).

Reactions at the Allylic Alcohol: The allylic alcohol is a versatile functional group for metal catalysis.

Allylic Substitution: The hydroxyl group can be converted into a better leaving group, enabling palladium-catalyzed allylic substitution reactions with various nucleophiles. researchgate.net

Oxidation: Selective oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde, cinnamaldehyde (B126680), can be achieved using catalysts based on manganese, chromium, or palladium.

Hydrogenation: Catalytic hydrogenation using metals like Pd, Pt, or Rh would typically reduce the double bond to yield 3-(2-chloro-6-fluorophenyl)propan-1-ol.